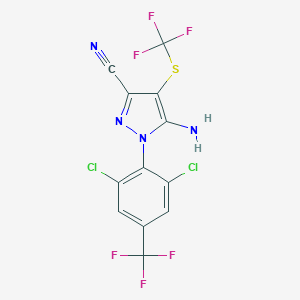







|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[C:4]([Cl:12])[C:3]=1[NH:13][N:14]=[C:15]([C:24]#[N:25])[CH:16]([C:22]#[N:23])[S:17][C:18]([F:21])([F:20])[F:19]>[Cu](Cl)Cl.ClC1C=CC=CC=1>[NH2:23][C:22]1[N:13]([C:3]2[C:4]([Cl:12])=[CH:5][C:6]([C:8]([F:9])([F:11])[F:10])=[CH:7][C:2]=2[Cl:1])[N:14]=[C:15]([C:24]#[N:25])[C:16]=1[S:17][C:18]([F:19])([F:20])[F:21]
|


|
Name
|
1-(2,6-dichloro-4-trifluoromethylphenylhydrazono) 1,2-dicyano-2-trifluoromethylthio ethane
|
|
Quantity
|
144 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=CC(=C1)C(F)(F)F)Cl)NN=C(C(SC(F)(F)F)C#N)C#N
|
|
Name
|
|
|
Quantity
|
97 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu](Cl)Cl
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 4 hours at 100° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
prepared
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was then evaporated under vacuum
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in CH2CL2
|
|
Type
|
WASH
|
|
Details
|
the solution was washed by an aqueous solution of 1% ammonia in water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The product was dried over sodium sulphate, and solvent
|
|
Type
|
CUSTOM
|
|
Details
|
was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography
|
|
Type
|
CUSTOM
|
|
Details
|
on silica gel and crystallization from dichloromethane/hexane
|
|
Type
|
CUSTOM
|
|
Details
|
gave a white solid (105 mg; 73% yield)
|
|
Type
|
CUSTOM
|
|
Details
|
The product was then recrystallized in a hexane/toluene mixture
|
|
Type
|
CUSTOM
|
|
Details
|
to provide a light brown powder (93 mg; 65% yield), melting point 163° C
|
|
Type
|
CUSTOM
|
|
Details
|
A second recrystallization
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 73% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |